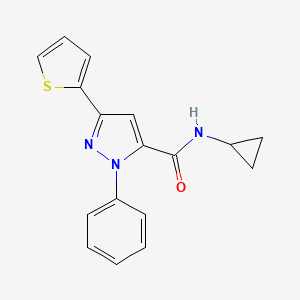
3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
説明
3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one, commonly referred to as FBO, is a benzoxazole compound that has gained significant attention in the scientific community due to its potential as a fluorescent probe for biological imaging. FBO has a unique structure that allows it to selectively bind to proteins and other biomolecules, making it a valuable tool for studying cellular processes.
作用機序
FBO binds to proteins and other biomolecules through a process known as non-covalent interaction. This involves the formation of weak bonds, such as hydrogen bonds and van der Waals forces, between FBO and the target molecule. Once bound, FBO emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
FBO is a relatively non-toxic compound that has minimal effects on cellular processes. However, its binding to proteins and other biomolecules can alter their function, leading to changes in cellular behavior. For example, FBO has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels, among other effects.
実験室実験の利点と制限
One of the main advantages of using FBO as a fluorescent probe is its high selectivity for certain biomolecules. This allows researchers to specifically target and study particular proteins or other biomolecules in a complex cellular environment. Additionally, FBO is relatively easy to use and can be applied to a variety of imaging techniques.
However, FBO also has some limitations. Its binding affinity for certain biomolecules may be too weak for some applications, and its fluorescent signal may be affected by factors such as pH and temperature. Additionally, FBO can be expensive to synthesize and may not be readily available in some labs.
将来の方向性
There are several potential future directions for FBO research. One area of interest is the development of new FBO derivatives with improved binding affinity and selectivity for certain biomolecules. Additionally, FBO could be used in conjunction with other imaging techniques, such as super-resolution microscopy, to provide more detailed information about cellular processes. Finally, FBO could be used to study the dynamics of protein-protein interactions in live cells, providing insights into the mechanisms of cellular signaling pathways.
合成法
FBO can be synthesized using a variety of methods, including the reaction of 3-fluorobenzylamine with 2-hydroxybenzaldehyde in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of FBO.
科学的研究の応用
FBO has been widely used in scientific research as a fluorescent probe for biological imaging. Its unique structure allows it to selectively bind to proteins and other biomolecules, making it a valuable tool for studying cellular processes. FBO has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways, among other applications.
特性
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-11-5-3-4-10(8-11)9-16-12-6-1-2-7-13(12)18-14(16)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNHFIQHGYWQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327205 | |
| Record name | 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Fluorophenyl)methyl]-1,3-benzoxazol-2-one | |
CAS RN |
903857-75-0 | |
| Record name | 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)
![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)


![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)